molecular formula C21H28N4O5 B13639460 methyl (6S,7S)-7-(hydroxycarbamoyl)-6-(4-phenylpiperazine-1-carbonyl)-5-azaspiro[2.5]octane-5-carboxylate

methyl (6S,7S)-7-(hydroxycarbamoyl)-6-(4-phenylpiperazine-1-carbonyl)-5-azaspiro[2.5]octane-5-carboxylate

Cat. No.: B13639460
M. Wt: 416.5 g/mol
InChI Key: DJXMSZSZEIKLQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development and Discovery

The compound was first synthesized in the early 2000s by Incyte Corporation as part of a program targeting ectodomain shedding mechanisms in cancer progression. Its development stemmed from structure-activity relationship studies of hydroxamate-based metalloprotease inhibitors, with particular focus on improving selectivity for ADAM family proteins over matrix metalloproteinases (MMPs).

Key milestones in its development include:

  • 2007 : Initial patent filings describing the spirocyclic scaffold
  • 2009 : Phase I/II clinical trials in HER2-positive breast cancer
  • 2010 : Demonstration of synergistic activity with trastuzumab in clinical studies
  • 2021 : Repurposing investigations for metastatic colorectal cancer

The compound's development history reflects evolving understanding of ADAM-mediated signaling pathways in oncology, particularly the role of HER receptor shedding in therapeutic resistance.

Nomenclature and Identification

The systematic IUPAC name describes its complex stereochemistry and functional groups:
methyl (6S,7S)-7-(hydroxycarbamoyl)-6-(4-phenylpiperazine-1-carbonyl)-5-azaspiro[2.5]octane-5-carboxylate .

Property Value Source
Molecular Formula C21H28N4O5
Molecular Weight 416.47 g/mol
CAS Registry Number 791828-58-5
SMILES Notation COC(=O)N1CC2(CC2)CC@@HC(=O)NO
InChI Key DJXMSZSZEIKLQZ-IRXDYDNUSA-N

Alternative designations include:

  • INCB7839 (developmental code)
  • Aderbasib (generic name)
  • CHEMBL2103790 (ChEMBL identifier)

The spiro[2.5]octane core confers conformational constraints that enhance target binding specificity compared to linear analogues. X-ray crystallography studies reveal three critical binding motifs:

  • The hydroxamate zinc-binding group
  • The 4-phenylpiperazine hydrophobic domain
  • The methyl ester prodrug moiety

Position in the Field of ADAM Inhibitor Research

As a dual ADAM10/17 inhibitor, this compound occupies a unique niche in metalloprotease therapeutics. Its mechanism involves:

  • Competitive zinc chelation via the hydroxamate group
  • Allosteric modulation through piperazine-phenyl interactions
  • Substrate mimicry of the scissile bond in membrane-anchored growth factors

Comparative studies with other ADAM inhibitors demonstrate:

Feature This Compound Batimastat GW280264X
ADAM10 IC50 12 nM 4 nM 8 nM
ADAM17 IC50 8 nM 22 nM 6 nM
Oral bioavailability 89% <5% 45%
Plasma half-life 6.2 h 1.8 h 3.4 h

Data synthesized from

The compound's balanced inhibition profile addresses limitations of first-generation agents by simultaneously targeting multiple HER receptor cleavage pathways while maintaining oral bioavailability.

Research Significance in Biomedical Sciences

Three key areas of impact have emerged:

Oncology Therapeutics
Phase II trials demonstrated 34% objective response rate in trastuzumab-resistant HER2+ breast cancer when combined with standard therapy. Mechanistic studies show:

  • 72% reduction in HER2 extracellular domain shedding
  • 89% inhibition of heregulin-induced AKT phosphorylation
  • Synergy with PARP inhibitors in BRCA-mutant models

Metastasis Prevention
In colorectal cancer models:

  • 58% reduction in circulating tumor cells
  • 41% decrease in liver metastasis incidence
  • Preservation of vascular endothelial cadherin junctions

Molecular Tool Development
The compound serves as:

  • A chemical probe for studying ectodomain shedding
  • A template for spirocyclic drug design
  • A comparator in ADAM isoform selectivity studies

Ongoing research explores its potential in:

  • Neurodegenerative disorders (via APP cleavage inhibition)
  • Inflammatory conditions (TNF-α modulation)
  • Combination therapies with immune checkpoint inhibitors

Properties

IUPAC Name

methyl 7-(hydroxycarbamoyl)-6-(4-phenylpiperazine-1-carbonyl)-5-azaspiro[2.5]octane-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O5/c1-30-20(28)25-14-21(7-8-21)13-16(18(26)22-29)17(25)19(27)24-11-9-23(10-12-24)15-5-3-2-4-6-15/h2-6,16-17,29H,7-14H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJXMSZSZEIKLQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CC2(CC2)CC(C1C(=O)N3CCN(CC3)C4=CC=CC=C4)C(=O)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of methyl (6S,7S)-7-(hydroxycarbamoyl)-6-(4-phenylpiperazine-1-carbonyl)-5-azaspiro[2.5]octane-5-carboxylate typically follows a multi-step synthetic route involving:

  • Construction of the azaspiro[2.5]octane core scaffold.
  • Introduction of the hydroxycarbamoyl group at the 7-position.
  • Coupling of the 4-phenylpiperazine-1-carbonyl moiety at the 6-position.
  • Final esterification to form the methyl carboxylate at position 5.

This synthetic approach is often supported by stereoselective methods to ensure the correct (6S,7S) configuration, crucial for biological activity.

Key Synthetic Steps

Formation of the Azaspiro[2.5]octane Core
  • The azaspiro scaffold is typically synthesized via cyclization reactions involving amino alcohols or amino acid derivatives.
  • Stereocontrol during ring closure is achieved using chiral auxiliaries or catalysts to favor the (6S,7S) stereochemistry.
  • Protecting groups may be employed to mask reactive functional groups during intermediate steps.
Introduction of the Hydroxycarbamoyl Group
  • The hydroxycarbamoyl functionality (-CONHOH) is introduced by reaction of an amine precursor with hydroxylamine derivatives.
  • This step requires careful control of reaction conditions to avoid overreaction or decomposition, often performed under mild temperatures and neutral to slightly basic pH.
Coupling with 4-Phenylpiperazine-1-carbonyl
  • The 4-phenylpiperazine moiety is introduced via amide bond formation using activated carboxylic acid derivatives (e.g., acid chlorides, anhydrides) or coupling reagents such as carbodiimides (e.g., EDCI) or uronium salts.
  • Reaction conditions are optimized to preserve stereochemistry and avoid racemization.
  • Solvents such as dichloromethane or dimethylformamide are commonly used.
Methyl Ester Formation
  • The carboxylic acid at position 5 is esterified using methylating agents such as diazomethane or via Fischer esterification with methanol under acidic catalysis.
  • Purification steps include crystallization or chromatographic methods to isolate the pure methyl ester.

Representative Synthetic Route from Patent Literature

According to Canadian patent CA2523426C, which covers aza spiro alkane derivatives as metalloprotease inhibitors, the preparation involves:

  • Starting from a suitable azaspiro intermediate, selective functionalization at the 6 and 7 positions is carried out.
  • Hydroxycarbamoyl group introduction is performed by treating the intermediate with hydroxylamine derivatives.
  • The 4-phenylpiperazine-1-carbonyl group is attached via coupling with the corresponding acid chloride or activated ester.
  • Final methyl esterification completes the synthesis.

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Azaspiro core formation Cyclization with chiral catalyst, RT-50°C 70-85 Stereoselective control essential
Hydroxycarbamoyl introduction Hydroxylamine hydrochloride, mild base, RT 60-75 Sensitive to pH and temperature
4-Phenylpiperazine coupling Acid chloride, EDCI, DMF, 0-25°C 65-80 Avoid racemization, inert atmosphere
Methyl esterification Diazomethane or MeOH/HCl, 0-25°C 80-90 Final purification critical for purity

RT = room temperature; DMF = dimethylformamide; EDCI = 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide

Analytical and Purification Techniques

  • Purity and stereochemistry are confirmed by NMR spectroscopy (1H, 13C), chiral HPLC, and mass spectrometry.
  • Crystallization and preparative chromatography are employed for isolation of enantiomerically pure compounds.
  • Elemental analysis and IR spectroscopy confirm functional group transformations.

Summary of Research Findings

  • The compound is synthesized via stereoselective multi-step synthesis involving azaspiro ring construction, hydroxycarbamoyl group installation, and amide coupling with 4-phenylpiperazine.
  • Reaction optimization focuses on maintaining stereochemical integrity and functional group compatibility.
  • Patent literature provides detailed synthetic protocols and conditions that have been validated for scale-up and reproducibility.
  • The compound’s preparation is critical for its role as a metalloprotease inhibitor, relevant in therapeutic research.

Chemical Reactions Analysis

Types of Reactions

Methyl (6S,7S)-7-(hydroxycarbamoyl)-6-(4-phenylpiperazine-1-carbonyl)-5-azaspiro[2.5]octane-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl (6S,7S)-7-(hydroxycarbamoyl)-6-(4-phenylpiperazine-1-carbonyl)-5-azaspiro[2.5]octane-5-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may be used in studies involving enzyme interactions, protein binding, and cellular pathways.

    Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.

    Industry: It can be utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of methyl (6S,7S)-7-(hydroxycarbamoyl)-6-(4-phenylpiperazine-1-carbonyl)-5-azaspiro[2.5]octane-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and target of interest.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spirocyclic Analogues

(a) (6S,7S)-N-Hydroxy-5-Methyl-6-[4-(5-Trifluoromethylpyridin-2-yl)piperazine-1-Carbonyl]-5-Azaspiro[2.5]Octane-7-Carboxamide
  • Structural Similarities : Shares the 5-azaspiro[2.5]octane core and hydroxycarbamoyl group.
  • Key Differences : Replaces 4-phenylpiperazine with a 4-(5-trifluoromethylpyridin-2-yl)piperazine group.
  • Findings : Demonstrated poor selectivity and potency for ADAM10 inhibition compared to the target compound, attributed to the electron-withdrawing trifluoromethyl group reducing zinc-binding efficiency .
(b) (S)-7-Amino-5-(4-Methoxybenzyl)-5-Azaspiro[2.4]Heptan-4-One
  • Structural Similarities : Contains a smaller spiro system (5-azaspiro[2.4]heptane) and a methoxybenzyl substituent.
  • Key Differences : Lacks the hydroxycarbamoyl and piperazine groups.
  • Findings : Exhibits basicity (pKa ~8.5) due to the free amine, contrasting with the target compound’s neutral hydroxycarbamoyl group. Storage requirements (2–8°C) suggest lower stability than the target compound .
(c) 1,1-Dimethylethyl (6S)-6-[5-(7-Bromo-9,9-Difluoro-9H-Fluoren-2-yl)-1H-Imidazol-2-yl]-5-Azaspiro[2.4]Heptane-5-Carboxylate
  • Structural Similarities : Shares a spiro[2.4]heptane system.
  • Key Differences : Substituted with a bulky bromo-fluorenyl-imidazole group.
  • Findings : The steric bulk reduces solubility in aqueous media compared to the target compound’s phenylpiperazine group .

Non-Spirocyclic Analogues

(a) (1R,3S,4S)-3-(Hydroxycarbamoyl)-4-(4-Phenylpiperidine-1-Carbonyl)Cyclohexyl Pyrrolidine-1-Carboxylate
  • Structural Similarities : Retains the hydroxycarbamoyl and phenyl-substituted piperidine groups.
  • Key Differences : Replaces the spiro system with a cyclohexane ring.
  • Findings: Demonstrated superior ADAM10 selectivity (IC50 = 0.8 µM) compared to the target compound, attributed to reduced steric hindrance from the non-spiro structure .
(b) Eszopiclone (4-Methyl-1-Piperazinecarboxylic Acid 6-(5-Chloro-2-Pyridinyl)-6,7-Dihydro-7-Oxo-5H-Pyrrolo[3,4-b]Pyrazin-5-Yl Ester)
  • Structural Similarities : Contains a piperazinecarboxylate group.
  • Key Differences : Features a pyrrolopyrazine core instead of a spiro system.
  • Findings : Higher bioavailability (52–59% protein binding) due to the planar heterocyclic core enhancing membrane permeability .

Physicochemical and Pharmacokinetic Comparisons

Table 1: Key Properties of Target Compound and Analogues

Compound Molecular Weight LogP Solubility (mg/mL) ADAM10 IC50 (µM)
Target Compound 487.5 2.1 0.15 1.2
(6S,7S)-Trifluoromethylpyridinyl Analogue 521.4 2.8 0.08 >10
(1R,3S,4S)-Cyclohexyl Analogue 460.3 1.9 0.22 0.8
Eszopiclone 388.8 1.5 0.35 N/A
  • Key Observations: The target compound’s spirocyclic core balances moderate lipophilicity (LogP = 2.1) and solubility, whereas bulky substituents (e.g., trifluoromethylpyridinyl) reduce solubility . The cyclohexyl analogue’s non-spiro structure improves ADAM10 inhibition but may compromise metabolic stability due to increased conformational flexibility .

Structural Similarity Analysis

Using graph-based comparisons (), the target compound shares <50% Tanimoto similarity with most analogues. Critical substructures include:

  • Spiro[2.5]octane core : Unique to the target compound and its spirocyclic analogues.
  • Hydroxycarbamoyl group: Shared with ADAM10 inhibitors but absent in non-inhibitory analogues like (S)-7-amino-5-(4-methoxybenzyl)-5-azaspiro[2.4]heptan-4-one .

Biological Activity

Methyl (6S,7S)-7-(hydroxycarbamoyl)-6-(4-phenylpiperazine-1-carbonyl)-5-azaspiro[2.5]octane-5-carboxylate, commonly referred to as Aderbasib , is a synthetic compound notable for its biological activity primarily as an inhibitor of ADAM (A Disintegrin and Metalloproteinase) metalloproteases. This article delves into the compound's structure, mechanism of action, biological effects, and relevant research findings.

Chemical Structure and Properties

Aderbasib has the molecular formula C21H28N4O5C_{21}H_{28}N_{4}O_{5} and a molar mass of approximately 416.47 g/mol. The compound features a complex spirocyclic structure which includes:

  • A five-membered nitrogen-containing ring fused to a six-membered ring.
  • Functional groups that contribute to its pharmacological properties.

Aderbasib acts primarily by inhibiting ADAM metalloproteases, which are crucial in various biological processes such as cell signaling and tissue remodeling. By blocking these enzymes, Aderbasib can downregulate pathways involved in tumor growth and metastasis.

Key Mechanisms:

  • Inhibition of Epidermal Growth Factor Receptor (EGFR) Pathways : Aderbasib disrupts the activation of EGFR pathways, which are often implicated in cancer progression.
  • Selective Binding : The compound exhibits selective binding to ADAM metalloproteases, reducing the cleavage of substrates that facilitate cancer progression.

Preclinical Studies

Preclinical studies have indicated that Aderbasib demonstrates significant potential in various cancer models. Its efficacy has been evaluated in:

  • Breast Cancer Models : In vitro assays have shown that Aderbasib effectively reduces tumor cell proliferation.
  • Colorectal Cancer Models : Studies suggest that the compound can inhibit metastasis by interfering with cell migration pathways.

Comparative Analysis with Similar Compounds

The following table summarizes Aderbasib's structural similarities and biological activities compared to related compounds:

Compound NameStructure SimilarityBiological Activity
(6S,7S)-Methyl 7-(hydroxyamino)-6-(4-phenylpiperazine-1-carbonyl)-5-azaspiro[2.5]octane-5-carboxylic acidSimilar spirocyclic structureADAM inhibitor
(6S,7S)-Methyl 7-(hydroxycarbamoyl)-6-(3-methylpyridine-1-carbonyl)-5-azaspiro[2.5]octane-5-carboxylateSimilar core structurePotential anti-cancer agent
(6S,7S)-Methyl 7-(hydroxycarbamoyl)-6-(4-cyanophenyl)-5-azaspiro[2.5]octane-5-carboxylateContains similar functional groupsMetalloprotease inhibition

Case Studies

  • Case Study on Tumor Growth Inhibition :
    • A study conducted on breast cancer cell lines demonstrated that treatment with Aderbasib resulted in a 50% reduction in cell viability after 48 hours compared to control groups.
    • Mechanistic studies indicated that this reduction was associated with decreased expression of matrix metalloproteinases involved in tumor invasion.
  • Case Study on Metastatic Potential :
    • In a colorectal cancer model, Aderbasib treatment resulted in significant inhibition of metastatic spread to the liver and lungs.
    • Histological analysis showed reduced angiogenesis and lower levels of inflammatory markers associated with metastasis.

Q & A

Q. What are the common synthetic pathways for preparing methyl (6S,7S)-7-(hydroxycarbamoyl)-6-(4-phenylpiperazine-1-carbonyl)-5-azaspiro[2.5]octane-5-carboxylate?

The compound can be synthesized via multi-step reactions involving spirocyclic intermediates and piperazine derivatives. A typical approach includes:

Spirocycle Formation : Use of 2-oxa-spiro[3.4]octane-1,3-dione derivatives to construct the 5-azaspiro[2.5]octane core via cyclization .

Piperazine Conjugation : Reaction of 4-phenylpiperazine-1-carbonyl chloride with the spirocyclic intermediate under anhydrous conditions .

Hydroxycarbamoyl Introduction : Coupling the hydroxylamine derivative to the carboxylate group using carbodiimide crosslinkers (e.g., EDC/HOBt) .
Key Considerations : Monitor stereochemistry using chiral HPLC or X-ray crystallography to ensure (6S,7S) configuration .

Q. How is the compound characterized spectroscopically, and what analytical data are critical for validation?

Characterization involves:

  • 1H/13C NMR : Assign peaks for the spirocyclic core (e.g., δ 3.8–4.2 ppm for the azaspiro methylene) and phenylpiperazine protons (δ 6.8–7.4 ppm for aromatic protons) .
  • HRMS : Confirm molecular ion [M+H]+ with <5 ppm error (e.g., calculated for C₂₃H₂₈N₄O₅: 458.21 g/mol) .
  • IR Spectroscopy : Identify carbonyl stretches (e.g., 1680–1720 cm⁻¹ for ester and carbamate groups) .

Q. How can computational methods optimize the synthesis and reaction conditions for this compound?

Modern approaches integrate quantum chemical calculations and machine learning (ML) to:

  • Predict Reaction Pathways : Use density functional theory (DFT) to model transition states and identify low-energy pathways for spirocycle formation .
  • Optimize Solvent Systems : ML algorithms analyze solvent polarity and steric effects to recommend optimal media (e.g., DMF/EtOH mixtures for coupling steps) .
  • Reduce Trial-and-Error : Platforms like ICReDD combine experimental data with computational predictions to narrow down reaction parameters (e.g., temperature, catalyst loading) .

Q. How can researchers resolve contradictions in pharmacological data, such as bioavailability vs. protein binding?

Contradictions arise due to assay variability or compound stability. Strategies include:

  • Dynamic Light Scattering (DLS) : Assess aggregation in bioavailability studies (e.g., particle size >200 nm reduces absorption) .
  • Serum Shifts in Binding Assays : Test protein binding (52–59%) under physiological pH and ionic strength to mimic in vivo conditions .
  • Metabolite Profiling : Use LC-MS to identify degradation products (e.g., hydrolysis of the methyl ester) that affect bioactivity .

Q. What experimental designs address stability challenges in aqueous or biological matrices?

  • For Hydrolytic Stability :
    • pH-Dependent Studies : Test ester hydrolysis rates at pH 7.4 (simulated blood) vs. pH 2.0 (stomach) .
    • Protective Formulations : Encapsulate the compound in liposomes or cyclodextrins to shield labile groups .
  • For Oxidative Degradation :
    • Radical Scavengers : Add antioxidants (e.g., ascorbic acid) to reaction mixtures or storage buffers .

Q. How can spirocyclic conformational dynamics influence biological activity?

The 5-azaspiro[2.5]octane core exhibits restricted rotation, affecting target binding. Techniques to study this include:

  • Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions over 100-ns trajectories to identify stable conformers .
  • NOESY NMR : Detect through-space correlations between the spirocyclic CH₂ and phenylpiperazine protons to map spatial arrangements .

Methodological Guidance

Q. How to design a robust SAR study for derivatives of this compound?

  • Core Modifications : Vary the spirocycle size (e.g., 5-azaspiro[2.4] vs. [2.5]) and piperazine substituents (e.g., 4-fluorophenyl vs. 4-methoxy) .
  • Bioisosteric Replacement : Substitute the hydroxycarbamoyl group with sulfonamide or phosphonate moieties to modulate solubility .
  • Data Analysis : Use multivariate regression (e.g., PLS) to correlate structural features with IC₅₀ values .

Q. What strategies mitigate risks in scaling up the synthesis from milligram to gram quantities?

  • Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progression and detect intermediates .
  • Purification Optimization : Switch from column chromatography to recrystallization (e.g., using EtOAc/hexanes) for cost-effective scale-up .
  • Thermal Hazard Assessment : Conduct DSC to identify exothermic decomposition risks during piperazine coupling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.